molecular formula C7H6N2O B1456707 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 38076-79-8

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1456707
CAS No.: 38076-79-8
M. Wt: 134.14 g/mol
InChI Key: GKYJTSJLGDBJKC-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridone family. This compound is characterized by its pyridine ring structure with a carbonitrile group at the 3-position, a methyl group at the 5-position, and a keto group at the 2-position. It has garnered significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Biochemical Analysis

Biochemical Properties

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating their activity. Additionally, this compound can form complexes with metal ions, which further influences its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can induce changes in the expression of genes related to oxidative stress and apoptosis. Moreover, this compound has shown antiproliferative activity against various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their function. This compound has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exert beneficial effects, such as antioxidant activity and enzyme modulation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which the adverse effects become significant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound can accumulate in specific tissues, depending on its affinity for certain biomolecules. The distribution of this compound within the body can influence its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function. For example, this compound in the nucleus can modulate gene expression, while its presence in mitochondria can influence cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine derivatives with appropriate reagents. One common method involves the condensation of 3-cyanopyridine with methyl ketones under basic conditions, followed by cyclization to form the desired pyridone structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group enhances its reactivity and potential for forming various derivatives, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

5-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYJTSJLGDBJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719719
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38076-79-8
Record name 1,2-Dihydro-5-methyl-2-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38076-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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